
1-Iodoethyl cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iIodoethyl 2-Cyclohexylacetate, also known as Cyclohexaneacetic acid, 1-iodoethyl ester, is an organic compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a cyclohexylacetate moiety, making it a unique ester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iIodoethyl 2-Cyclohexylacetate typically involves the esterification of cyclohexaneacetic acid with 1-iodoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexaneacetic acid+1-IodoethanolH2SO41-iIodoethyl 2-Cyclohexylacetate+H2O
Industrial Production Methods
In an industrial setting, the production of 1-iIodoethyl 2-Cyclohexylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-iIodoethyl 2-Cyclohexylacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 2-cyclohexylacetic acid.
Reduction: Formation of 2-cyclohexylethanol.
Oxidation: Formation of cyclohexaneacetic acid.
Scientific Research Applications
1-iIodoethyl 2-Cyclohexylacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-iIodoethyl 2-Cyclohexylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the nature of the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Cyclohexylacetate: Similar ester structure but with an ethyl group instead of an iodoethyl group.
Methyl 2-Cyclohexylacetate: Similar ester structure but with a methyl group instead of an iodoethyl group.
2-Cyclohexylacetic Acid: The carboxylic acid counterpart of the ester.
Uniqueness
1-iIodoethyl 2-Cyclohexylacetate is unique due to the presence of the iodoethyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
91871-83-9 |
|---|---|
Molecular Formula |
C10H17IO2 |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
1-iodoethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
PVIHJWKNVLCYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)CC1CCCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


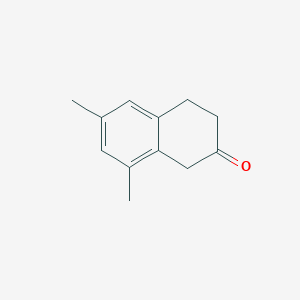
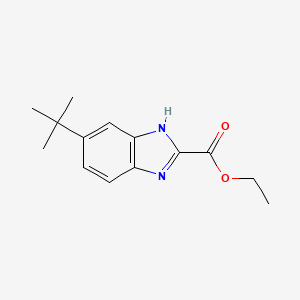
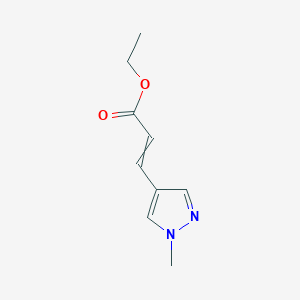
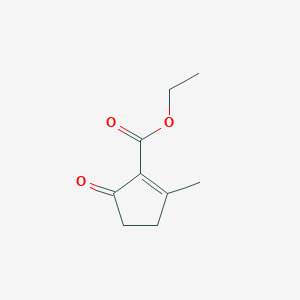
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
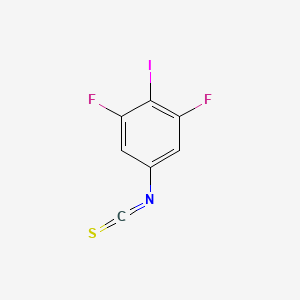
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)

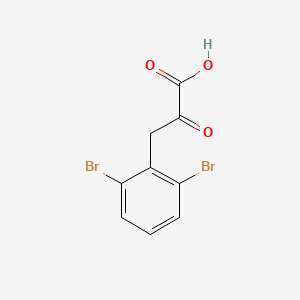
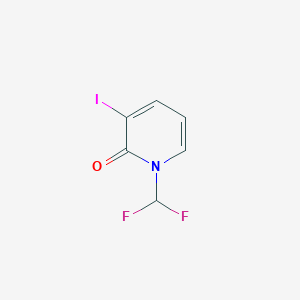
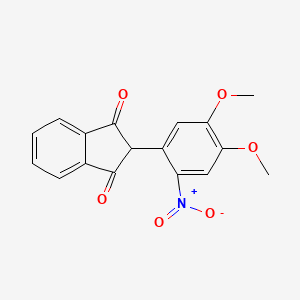
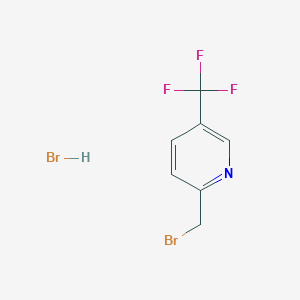
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)

